![molecular formula C15H20N2O3S B2681853 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 954614-15-4](/img/structure/B2681853.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Applications
A practical synthesis and molecular structure analysis of a potent broad-spectrum antibacterial isothiazoloquinolone, which is effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), showcases the importance of sulfonyl compounds in combating bacterial infections. This synthesis method is notable for its scalability and lack of need for chromatographic purification, suggesting potential for large-scale production (Hashimoto et al., 2007).
Cancer Research
In cancer research, the synthesis of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines has been explored for their potent histone deacetylase (HDAC) inhibitory activity, which is crucial for the suppression of prostate cancer cell growth. These compounds, particularly effective in vivo against PC-3 cells, demonstrate the therapeutic potential of sulfonyl-containing tetrahydroquinolines in prostate cancer treatment (Yi-Min Liu et al., 2015).
Synthesis and Molecular Structure
The research also delves into the synthesis of complex molecular structures, such as the super acid-induced Pummerer-type cyclization reaction. This method has improved the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, highlighting the versatility of sulfonyl compounds in synthesizing chiral molecules with potential pharmacological applications (Saitoh et al., 2003).
Pharmacological Activities
Another aspect of sulfonyl compounds' utility is demonstrated through the design and synthesis of 4-aminoquinoline derivatives using a hybrid pharmacophore approach to enhance anticancer activities. These studies have identified compounds with potent effects on a wide range of cancers, showcasing the potential of sulfonyl-containing compounds in developing safer and more effective cancer treatments (Solomon, Pundir, & Lee, 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as molecular size, polarity, and the presence of functional groups that can interact with biological membranes .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-21(19,20)17-8-7-11-5-6-14(9-13(11)10-17)16-15(18)12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXFTCMRUCPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide |
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